molecular formula C16H23NO2 B1609135 3-(Diethylamino)propyl cinnamate CAS No. 4361-80-2

3-(Diethylamino)propyl cinnamate

Cat. No.: B1609135
CAS No.: 4361-80-2
M. Wt: 261.36 g/mol
InChI Key: CHLMFHKZCVSJIJ-VAWYXSNFSA-N
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Description

3-(Diethylamino)propyl cinnamate is an organic compound that belongs to the cinnamate family It is characterized by the presence of a cinnamate ester linked to a diethylamino propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)propyl cinnamate typically involves the esterification of cinnamic acid with 3-(diethylamino)propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)propyl cinnamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cinnamic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Cinnamic acid derivatives.

    Reduction: Alcohol derivatives of cinnamate.

    Substitution: Various substituted cinnamate esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of biobased plastics and other functional materials.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propyl cinnamate involves its interaction with cellular components. The compound can modulate membrane fluidity and cell growth by interacting with sterols in the cell membrane. Additionally, it may inhibit specific enzymes involved in metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl cinnamate
  • Ethyl cinnamate
  • Propyl cinnamate
  • Butyl cinnamate

Comparison

Compared to other cinnamate esters, 3-(Diethylamino)propyl cinnamate is unique due to the presence of the diethylamino propyl group, which imparts distinct chemical and biological properties. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-(diethylamino)propyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-17(4-2)13-8-14-19-16(18)12-11-15-9-6-5-7-10-15/h5-7,9-12H,3-4,8,13-14H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLMFHKZCVSJIJ-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4361-80-2
Record name Cinnamic acid, 3-(diethylamino)propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004361802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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